molecular formula C18H15Cl2NO2S B3664298 [4-(Pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate

[4-(Pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate

Cat. No.: B3664298
M. Wt: 380.3 g/mol
InChI Key: NBPQGMSHYZQLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a 2,5-dichlorobenzoate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate typically involves the following steps:

    Formation of Pyrrolidine-1-carbothioyl Chloride: This intermediate can be synthesized by reacting pyrrolidine with thiophosgene under controlled conditions.

    Coupling with 4-Aminophenyl 2,5-Dichlorobenzoate: The pyrrolidine-1-carbothioyl chloride is then reacted with 4-aminophenyl 2,5-dichlorobenzoate in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(Pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

[4-(Pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(Pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(Pyrrolidine-1-carbothioyl)phenyl] Benzoate: Similar structure but lacks the dichloro substitution on the benzoate ring.

    [4-(Pyrrolidine-1-carbothioyl)phenyl] 3,4-Dichlorobenzoate: Similar structure with different positions of chlorine atoms on the benzoate ring.

Uniqueness

The presence of the 2,5-dichloro substitution on the benzoate ring in [4-(Pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

[4-(pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO2S/c19-13-5-8-16(20)15(11-13)18(22)23-14-6-3-12(4-7-14)17(24)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPQGMSHYZQLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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